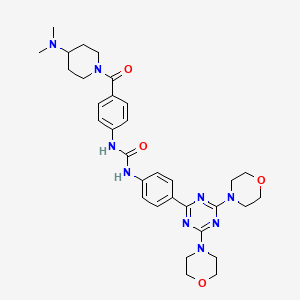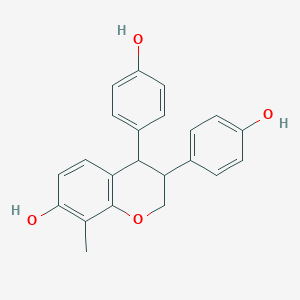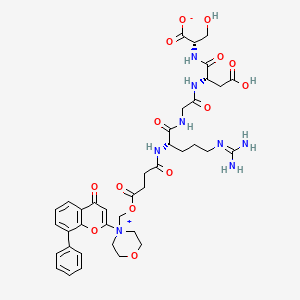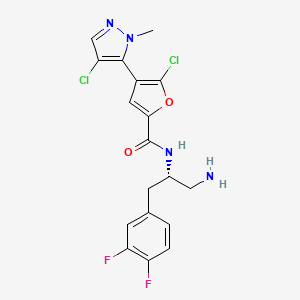
BMS-833923
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BMS-833923は、ヘッジホッグシグナル経路の強力な阻害剤として機能する合成有機化合物です。この経路は、胚発生および成人の組織維持に不可欠です。 This compoundは、この経路の重要な構成要素であるSmoothened受容体に特異的に作用し、急性骨髄性白血病や髄芽腫などのさまざまな癌の治療に有望であることが示されています .
科学的研究の応用
BMS-833923 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the Hedgehog signaling pathway and its role in various biological processes.
Medicine: Clinically, this compound is being investigated for its potential to treat various cancers, including acute myeloid leukemia, chronic myeloid leukemia, and medulloblastoma. .
生化学分析
Biochemical Properties
BMS-833923 interacts with the protein Smoothened (SMO), a key component of the Hedgehog signaling pathway . By blocking the binding of cyclopamine (a naturally occurring SMO inhibitor) to SMO, this compound inhibits the Hedgehog signaling pathway . This interaction with SMO is crucial for its biochemical activity .
Cellular Effects
This compound has been shown to inhibit Gli1 and PTCH1 expression in cell lines . These proteins are components of the Hedgehog signaling pathway, and their inhibition leads to reduced cell proliferation and induced apoptosis . Therefore, this compound can significantly influence cell function by altering cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Smoothened protein, thereby blocking the Hedgehog signaling pathway . This leads to the inhibition of downstream proteins such as Gli1 and PTCH1, resulting in reduced cell proliferation and induced apoptosis .
Dosage Effects in Animal Models
In a Phase I study, this compound was administered in escalating dose cohorts as monotherapy or in combination with other drugs in subjects with relapsed or refractory Multiple Myeloma . The trial aimed to identify a maximum tolerated dose and evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics
Metabolic Pathways
Given its role as a Smoothened antagonist, it is likely to be involved in the metabolism of the Hedgehog signaling pathway .
Transport and Distribution
Given its role as a Smoothened antagonist, it is likely to be distributed wherever the Hedgehog signaling pathway is active .
Subcellular Localization
Given its role as a Smoothened antagonist, it is likely to be localized wherever the Smoothened protein is present .
準備方法
BMS-833923は、特定の芳香族化合物と複素環化合物をカップリングする一連の化学反応によって合成されます反応条件には、多くの場合、有機溶媒、触媒、および制御された温度の使用が必要であり、高い収率と純度を保証します .
化学反応の分析
BMS-833923は、次のようないくつかの種類の化学反応を受けます。
酸化: この反応は、ベンザミド構造の官能基を変性させる可能性があります。
還元: この反応は、キナゾリン部分を変更するために使用できます。
置換: 置換反応の一般的な試薬には、ハロゲンと求核剤が含まれ、分子内の特定の原子または基を置換できます。
主な生成物: これらの反応から生成される一次生成物は、官能基が変化したthis compoundの変性型であり、その生物学的活性を影響を与える可能性があります
科学研究への応用
This compoundは、幅広い科学研究に適用されています。
化学: ヘッジホッグシグナル経路とそのさまざまな生物学的プロセスにおける役割を研究するためのツール化合物として使用されます。
生物学: This compoundは、特に骨形成およびがん幹細胞の文脈における幹細胞の分化と増殖を理解するための研究で用いられています.
医学: 臨床的に、this compoundは、急性骨髄性白血病、慢性骨髄性白血病、髄芽腫などのさまざまな癌を治療する可能性について調査されています。 .
産業: この化合物は、ヘッジホッグシグナル経路を標的とする新しい治療薬の開発における潜在的な用途についても調査されています.
作用機序
BMS-833923は、ヘッジホッグシグナル経路を調節するGタンパク質共役受容体様タンパク質であるSmoothened受容体に結合することにより、その効果を発揮します。この受容体を阻害することにより、this compoundは、細胞の増殖、分化、生存に関与するGLI1およびPTCH1などの下流エフェクターの活性化を防ぎます。 この阻害は、シグナル経路を混乱させ、腫瘍の増殖を抑制し、化学療法に対する感受性を高めます .
類似の化合物との比較
This compoundは、その高い特異性と効力により、ヘッジホッグ経路阻害剤の中でもユニークです。類似の化合物には、以下が含まれます。
ビスモデギブ: 基底細胞がんの治療に用いられる別のSmoothened阻害剤。
ソニデギブ: 進行した基底細胞がんの治療に適用されるSmoothened阻害剤。
グラスデギブ: 新たに診断された成人患者における急性骨髄性白血病の治療のために、低用量のシタラビンと組み合わせて使用されます。this compoundは、血液悪性腫瘍と非血液悪性腫瘍の両方における幅広い適用範囲により際立っています
類似化合物との比較
BMS-833923 is unique among Hedgehog pathway inhibitors due to its high specificity and potency. Similar compounds include:
Vismodegib: Another Smoothened inhibitor used in the treatment of basal cell carcinoma.
Sonidegib: A Smoothened inhibitor with applications in treating advanced basal cell carcinoma.
Glasdegib: Used in combination with low-dose cytarabine for the treatment of newly diagnosed acute myeloid leukemia in adult patients. This compound stands out due to its broader range of applications in both hematological and non-hematological malignancies
特性
IUPAC Name |
N-[2-methyl-5-(methylaminomethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N5O/c1-20-12-13-21(19-31-2)18-27(20)33-29(36)23-14-16-24(17-15-23)32-30-34-26-11-7-6-10-25(26)28(35-30)22-8-4-3-5-9-22/h3-18,31H,19H2,1-2H3,(H,33,36)(H,32,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRGBHZCJLIEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC)NC(=O)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059734-66-5 |
Source


|
| Record name | BMS-833923 free base anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059734665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-833923 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-833923 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41J7ZJ239R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)


![2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B612129.png)







![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)
